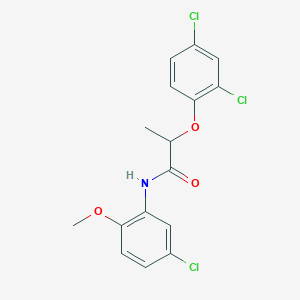
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the family of chloroacetanilide compounds. It is used to control weeds in various crops such as soybeans, corn, and peanuts.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds. This compound is absorbed by the roots and foliage of plants and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation. This can result in damage to the cell membrane, chloroplasts, and other cellular components. In addition, this compound has been shown to affect the activity of various enzymes involved in plant metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is its broad-spectrum activity against a wide range of weeds. It is also relatively safe for non-target organisms and has a low environmental impact. However, this compound can be toxic to some crops, and its effectiveness can be affected by factors such as soil type, temperature, and rainfall. In addition, this compound can be difficult to analyze in soil and water samples due to its low solubility and high adsorption to soil particles.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide. These include the development of new formulations that improve its effectiveness and reduce its environmental impact, the identification of new targets for herbicidal activity, and the investigation of its potential as a tool for studying plant physiology and metabolism. In addition, more research is needed to understand the long-term effects of this compound on soil and water quality and the potential risks to human health and the environment.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dichlorophenoxyacetic acid. The resulting intermediate is then reacted with propionyl chloride to form this compound. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. In addition, this compound has been found to have minimal impact on non-target organisms such as earthworms and bees.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9(23-14-5-3-10(17)7-12(14)19)16(21)20-13-8-11(18)4-6-15(13)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLAGXZALNGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
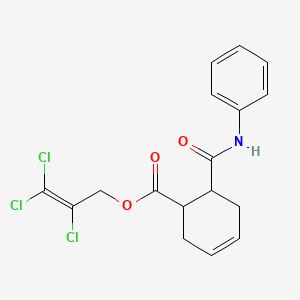
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

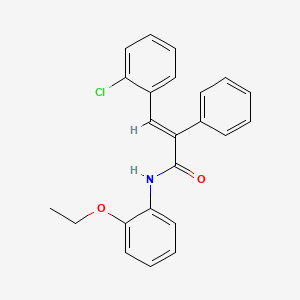
![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
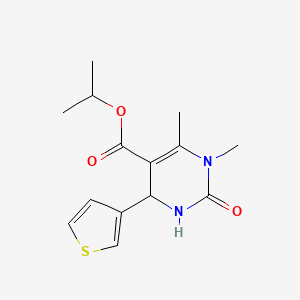
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)
![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
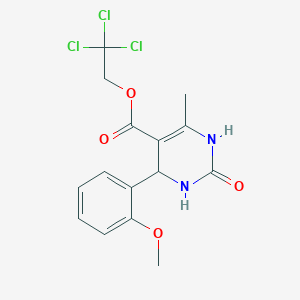
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
